![molecular formula C7H6N2O7S B1523814 4-Methanesulfonyl-2,6-dinitrophenol CAS No. 53559-50-5](/img/structure/B1523814.png)
4-Methanesulfonyl-2,6-dinitrophenol
Overview
Description
Scientific Research Applications
Sulfenic Acids in the Gas Phase
A study on sulfenic acids, closely related to the sulfonic group in "4-Methanesulfonyl-2,6-dinitrophenol," investigated their electronic structure and thermal stability through photoelectron spectroscopy. Sulfenic acids demonstrate stability in the gas phase, offering insights into their potential applications in synthetic chemistry and environmental studies (Lacombe et al., 1996).
Anaerobic Biodegradability of Substituted Phenols
Research on the anaerobic biodegradability and toxicity of substituted phenols, including dinitrophenols, under methanogenic conditions, reveals the environmental impact of such compounds. This study provides a foundation for understanding the biodegradation pathways and environmental fate of "this compound" and related structures (O'Connor & Young, 1989).
Chemoselective N-Acylation Reagents
Investigations into chemoselective N-acylation reagents, including the use of methanesulfonyl amides, highlight the role of methanesulfonyl groups in synthetic organic chemistry. These reagents demonstrate good chemoselectivity, underscoring the potential utility of "this compound" in similar contexts (Kondo et al., 2000).
Methanotrophs and Methane Oxidation
Studies on methanotrophs, bacteria that use methane as their sole carbon source, and their role in methane oxidation provide insights into the biotechnological applications of methane-derived compounds. This research highlights the potential for exploiting methanesulfonyl-containing compounds in environmental biotechnology and greenhouse gas mitigation (Strong et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Methanesulfonyl-2,6-dinitrophenol is the mitochondria, specifically the oxidative phosphorylation process . This compound acts as an uncoupler, disrupting the proton gradient established by the electron transport chain, thereby affecting ATP production .
Mode of Action
this compound interacts with its target by inserting itself into the mitochondrial membrane and carrying protons across the membrane . This action bypasses the ATP synthase, the enzyme responsible for ATP production, leading to a decrease in ATP synthesis and an increase in heat production .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway, a crucial part of cellular respiration . By disrupting this pathway, this compound causes the cell to use more energy to produce ATP, leading to increased metabolism and potential weight loss .
Pharmacokinetics
Similar compounds like 2,4-dinitrophenol exhibit significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The primary result of this compound’s action is an increase in metabolic rate and potential weight loss . It can also lead to severe side effects, including hyperthermia and hepatotoxicity .
properties
IUPAC Name |
4-methylsulfonyl-2,6-dinitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O7S/c1-17(15,16)4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCYCIVHWRROCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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